2-Chloro-3-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine
Description
Properties
IUPAC Name |
2-chloro-3-[3-(fluoromethyl)pyrrolidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN3/c10-8-9(13-3-2-12-8)14-4-1-7(5-11)6-14/h2-3,7H,1,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTZJBMOMKYHGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-Chloro-3-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine typically involves:
- Halogenation of the pyrazine ring to introduce a chloro substituent at the 2-position.
- Nucleophilic substitution at the 3-position of pyrazine with a pyrrolidine derivative.
- Introduction of the fluoromethyl group on the pyrrolidine nitrogen or carbon.
These steps require careful control of reaction conditions to achieve regioselectivity and high yields.
Preparation of 2-Chloro-3-halopyrazine Intermediates
The chloro substituent at the 2-position of the pyrazine is commonly introduced by selective halogenation of pyrazine derivatives or by using halogenated pyrazine precursors. Based on analogous pyridine and pyrazine halogenation methods:
- Chlorination of pyrazine or its methylated derivatives under controlled liquid-phase or vapor-phase conditions can yield 2-chloropyrazine intermediates.
- Catalytic hydrogenolysis and selective reduction steps may be used to refine halogenation patterns and improve purity.
For example, in the synthesis of related trifluoromethylpyridine compounds, a stepwise chlorination followed by fluorination is employed to achieve selective substitution patterns.
Coupling with Pyrrolidine Derivatives
The nucleophilic substitution of the 3-position of 2-chloropyrazine with pyrrolidine derivatives is a key step:
- The pyrrolidine ring, functionalized with a fluoromethyl group, can be introduced via nucleophilic displacement of a suitable leaving group on the pyrazine.
- Protecting groups may be used on the pyrrolidine nitrogen during intermediate steps to facilitate selective reactions and then removed by acid or base treatment.
- Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.
Introduction of the Fluoromethyl Group
Fluoromethylation of the pyrrolidine ring can be achieved by:
- Direct fluoromethylation using fluoromethyl halides (e.g., fluoromethyl bromide or iodide) under basic conditions.
- Alternatively, fluoromethyl groups can be introduced via nucleophilic substitution on a hydroxymethylated pyrrolidine precursor.
- Fluorination reagents such as Selectfluor or Deoxo-Fluor may be employed for selective fluorination of methyl groups adjacent to nitrogen.
Example Synthesis Route (Hypothetical Based on Related Literature)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrazine + Chlorinating agent (e.g., NCS) | Selective chlorination at 2-position of pyrazine | 85-90 | Controlled temperature to avoid over-chlorination |
| 2 | 2-Chloropyrazine + N-Boc-3-hydroxymethylpyrrolidine + base (e.g., K2CO3) | Nucleophilic substitution at 3-position | 70-75 | Boc group protects pyrrolidine nitrogen during coupling |
| 3 | Deprotection with 4 M HCl in methanol | Removal of Boc protecting group | 90-95 | Acidic conditions to yield free amine |
| 4 | Fluoromethylation using fluoromethyl halide + base | Introduction of fluoromethyl group on pyrrolidine | 60-70 | Reaction under inert atmosphere to prevent side reactions |
| 5 | Purification by flash chromatography | Isolation of pure this compound | — | Final product purity >95% |
Analytical and Purification Techniques
- Flash chromatography on silica gel is commonly used for purification, employing gradients of methanol/dichloromethane mixtures to separate intermediates and final products.
- Vacuum distillation and recrystallization may be applied to remove residual solvents and impurities.
- Spectroscopic analysis (NMR, MS, IR) confirms structural integrity and substitution patterns.
Research Findings and Optimization Notes
- The use of lower aliphatic alcohol solvents such as methanol or ethanol in halogenation and substitution steps improves solubility and reaction rates.
- Catalysts such as palladium on activated carbon facilitate selective hydrogenolysis and reduction steps, enhancing yield and purity.
- Reaction temperatures are critical; for example, reductive dechlorination is optimized between -10°C and 65°C to balance reaction speed and selectivity.
- Fluoromethylation yields depend heavily on the choice of fluorinating agent and reaction atmosphere; inert conditions minimize side reactions and decomposition.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Chlorination temperature | 0 to 65 °C | Controls selectivity of halogenation |
| Catalyst loading | 0.01 - 0.5 % (w/w) | Influences reaction rate and purity |
| Solvent | Methanol, ethanol, DMF | Affects solubility and nucleophilicity |
| Reaction time | 4 - 24 hours | Ensures completion of substitution steps |
| Fluoromethylation reagent | Fluoromethyl bromide/iodide | Determines fluorination efficiency |
| Purification method | Flash chromatography, vacuum distillation | Critical for isolating high-purity product |
Chemical Reactions Analysis
2-Chloro-3-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
2-Chloro-3-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogs
2-Chloro-3-(pyrrolidin-1-yl)pyrazine
- Structure : Differs by the absence of the fluoromethyl group on the pyrrolidine ring.
- Properties :
2-Chloro-3-(piperazin-1-yl)pyrazine
- Structure : Replaces pyrrolidine with a piperazine ring.
- Properties :
- Molecular weight: 198.65 g/mol (same as pyrrolidine analog but with additional nitrogen).
- Basicity: Piperazine’s secondary amines increase solubility in acidic environments.
- Functional Impact : Piperazine derivatives are common in CNS-targeting drugs, whereas pyrrolidine analogs (with fluoromethyl) may favor peripheral targets due to altered blood-brain barrier penetration .
Substituted Pyrazines with Varied Heterocycles
2-Chloro-3-(2-quinolylthio)pyrazine
- Structure: Features a quinoline-thioether substituent.
- Properties: IR spectral Strong C=N vibrations at 1779 cm⁻¹ and quinoline ring vibrations at 654 cm⁻¹ . Applications: Studied for intermolecular interactions in crystallography .
2-Chloro-5-(3-chlorophenyl)pyrazine
- Structure : Substituted with a chlorophenyl group at position 3.
- Synthesis: Derived from cyclization of hydrazinopyridine precursors .
- Applications : Precursor to triazolopyrazines with cytostatic activity .
- Key Difference : Chlorophenyl groups enhance aromatic interactions in target binding, while fluoromethyl-pyrrolidine prioritizes steric and electronic modulation .
Data Tables
Table 1. Physicochemical Properties of Selected Pyrazine Derivatives
*Estimated using fragment-based methods.
Biological Activity
2-Chloro-3-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C10H12ClF2N3
- Molecular Weight: 247.67 g/mol
- IUPAC Name: this compound
Research indicates that compounds with pyrazine moieties often interact with various biological targets, including enzymes and receptors. The presence of the pyrrolidine ring and fluoromethyl group may enhance its binding affinity and selectivity towards specific targets, potentially influencing its pharmacological profile.
Antiviral Activity
A related compound, T-1106, a pyrazine derivative, has demonstrated antiviral activity against Yellow Fever Virus (YFV). It was effective in improving survival rates in animal models when administered post-infection. This suggests that similar pyrazine derivatives may exhibit antiviral properties, warranting further investigation into this compound's potential in antiviral therapies .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial for the treatment of neurodegenerative diseases like Alzheimer's. Research on pyrido[2,3-b]pyrazines has revealed potent inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating that this compound could be evaluated for similar activities .
Case Studies and Research Findings
Safety and Toxicology
While specific toxicity data for this compound is scarce, related compounds often require careful handling due to potential acute toxicity. Standard safety protocols should be followed when handling this compound in laboratory settings.
Q & A
Q. What are the key synthetic routes for preparing 2-Chloro-3-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the pyrazine core. For example, a halogenated pyrazine intermediate (e.g., 2-chloro-3-(1H-1,2,4-triazol-3-yl)pyrazine) can undergo nucleophilic substitution with fluoromethyl-pyrrolidine derivatives in the presence of a base like K₂CO₃. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., MeCN) improve reaction rates .
- Temperature control : Reactions at 25°C for 12–16 h balance yield and selectivity .
- Purification : Silica gel chromatography (gradient elution with PE:EtOAc) resolves by-products .
Reference synthetic protocols for analogous compounds highlight the importance of protecting groups for fluorinated pyrrolidine moieties to avoid undesired side reactions .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR (400 MHz, CDCl₃/DMSO-d₆) confirm regiochemistry and substituent orientation. Key peaks include δ 8.6–8.8 ppm for pyrazine protons and δ 4.8–5.2 ppm for fluoromethyl-pyrrolidine .
- LCMS : Monitors reaction progress and detects intermediates (e.g., [M+H]+ ions) .
- X-ray crystallography : Resolves stereochemical ambiguities in fluorinated pyrrolidine rings .
- DFT calculations : Validate electronic structure and predict spectroscopic properties .
Q. How do the electronic properties of the fluoromethyl-pyrrolidine substituent influence reactivity?
The electron-withdrawing fluorine atom enhances the electrophilicity of the pyrazine core, facilitating nucleophilic substitutions. Computational studies suggest:
- The fluoromethyl group stabilizes transition states via inductive effects, lowering activation barriers for SNAr reactions .
- Steric hindrance from the pyrrolidine ring may reduce reactivity at the adjacent pyrazine position, requiring tailored catalysts (e.g., Pd(PPh₃)₂Cl₂ for cross-coupling steps) .
Advanced Research Questions
Q. What strategies address low yields in multi-step syntheses of this compound?
Common challenges include:
- By-product formation : Tributylstannane residues in Stille couplings require post-reaction KF treatment to precipitate Sn by-products .
- Intermediate instability : Protect amine groups (e.g., Boc protection) during fluoromethylation to prevent decomposition .
- Scale-up limitations : Microfluidic reactors improve heat/mass transfer for exothermic steps (e.g., trifluoroethylation) .
Q. How can computational tools guide retrosynthetic planning for derivatives of this compound?
- Retrosynthesis software (e.g., CAS Synthesis Planner) : Identifies viable synthons (e.g., 3-(fluoromethyl)pyrrolidine) and disconnections based on bond dissociation energies .
- Docking studies : Predict bioactivity of derivatives by modeling interactions with target proteins (e.g., kinase binding pockets) .
Q. What experimental and computational methods resolve contradictions in reported reaction outcomes?
Discrepancies in yields or regioselectivity may arise from:
- Solvent polarity effects : Replicate reactions in DMF vs. THF to assess dielectric constant impacts .
- Catalyst loading : Titrate Pd(PPh₃)₂Cl₂ (0.1–1.0 eq.) to optimize cross-coupling efficiency .
- DFT benchmarking : Compare calculated vs. experimental transition-state geometries to refine mechanistic models .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?
- Substituent variation : Synthesize analogs with modified pyrrolidine rings (e.g., methyl vs. trifluoroethyl) to probe steric/electronic effects .
- Biological assays : Pair in vitro kinase inhibition assays with molecular dynamics simulations to correlate binding affinity with substituent flexibility .
Q. What methodologies assess the environmental and toxicological profile of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
